REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([O-:12])(=[O:11])=[O:10])=[CH:5][CH:4]=1.[Na+].Cl.[NH2:15]C1C=CC(C)=CC=1>O>[CH2:1]=[CH:2][C:3]1[CH:4]=[CH:5][C:6]([S:9]([O-:12])(=[O:11])=[O:10])=[CH:7][CH:8]=1.[NH4+:15] |f:0.1,2.3,5.6|
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
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Name
|
|
Quantity
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100 g
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Type
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solvent
|
Smiles
|
O
|
Name
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|
Quantity
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14.4 g
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Type
|
reactant
|
Smiles
|
Cl.NC1=CC=C(C=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to precipitate a solid
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Type
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FILTRATION
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Details
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The solid was filtered
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Type
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DISSOLUTION
|
Details
|
was dissolved in 100 cc of aqueous solution
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Type
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ADDITION
|
Details
|
containing 20 cc of 28.8% NH3 solution
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Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[NH4+]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |